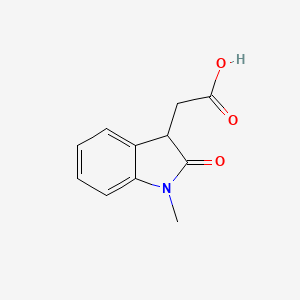

(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Descripción general

Descripción

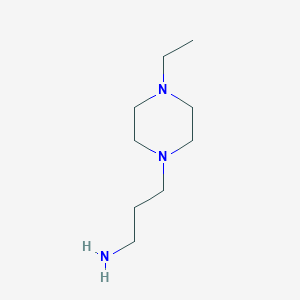

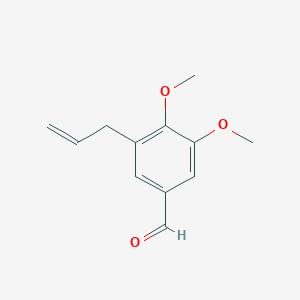

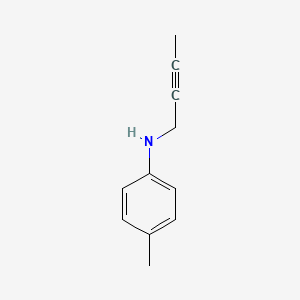

“(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a member of the class of oxindoles that is 2-oxindole carrying a carboxymethyl substituent at position 3 . It has a role as a plant metabolite . It is a monocarboxylic acid, a member of indole-3-acetic acids and a member of oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate .

Molecular Structure Analysis

The molecular formula of “(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is C11H11NO3 . The InChI string representation of its structure isInChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(5-10(13)14)11(15)12-9/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) . This provides a unique identifier for the compound and can be used to generate a 3D structure.

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, including our compound of interest, have shown promise in antiviral applications. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus. The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral properties .

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors. This characteristic makes it valuable for developing new derivatives with anti-inflammatory capabilities. By modifying the indole structure, researchers can enhance the compound’s interaction with biological targets involved in inflammation .

Anticancer Potential

Indole derivatives are being explored for their anticancer potential. The indole moiety can be incorporated into compounds that interact with cancer cell pathways, potentially leading to the development of new therapeutic agents. The indole structure’s ability to bind with various cellular components makes it a versatile tool in cancer research .

Antioxidant Effects

The indole core structure has been associated with antioxidant activity. Antioxidants are crucial in combating oxidative stress, which can lead to various diseases. Indole derivatives can scavenge free radicals, thereby protecting cells from damage .

Antimicrobial and Antitubercular Activities

Indole derivatives have shown significant antimicrobial and antitubercular activities. These compounds can be designed to target specific microbial pathways, offering a potential avenue for new antibiotic development. The indole scaffold’s adaptability allows for the creation of targeted agents against resistant strains .

Antidiabetic and Antimalarial Applications

Research has indicated that indole derivatives can play a role in antidiabetic and antimalarial treatments. By affecting pathways related to these diseases, indole-based compounds can contribute to the development of new treatment options. Their biological activity in these areas is a subject of ongoing research .

Anticholinesterase Activity

Indole derivatives have been investigated for their anticholinesterase activity, which is important in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting cholinesterase, these compounds can potentially improve cognitive function in affected individuals .

Proteomics Research

Lastly, our specific compound, “(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid”, is utilized in proteomics research. It serves as a building block in the synthesis of peptides and proteins for experimental and therapeutic purposes .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that these compounds may affect a wide range of biochemical pathways.

Result of Action

Indole derivatives are known to have a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

2-(1-methyl-2-oxo-3H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(12)15)6-10(13)14/h2-5,8H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUWIAWMJHZMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390192 | |

| Record name | (1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

CAS RN |

21591-75-3 | |

| Record name | (1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)